molecular formula C8H10BrN3 B177148 N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide CAS No. 138240-34-3

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

Cat. No. B177148
M. Wt: 228.09 g/mol
InChI Key: KLPIAUFTPZZJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, also known as BPin, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPin is a versatile reagent that can be used for various chemical reactions, including cross-coupling reactions and C-H functionalization.

Mechanism Of Action

The mechanism of action of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in cross-coupling reactions involves the transfer of boron from N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide to a palladium catalyst. The palladium catalyst then undergoes oxidative addition to form a palladium-boron intermediate. This intermediate then undergoes transmetallation with an organic halide to form a new carbon-carbon or carbon-heteroatom bond.

Biochemical And Physiological Effects

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide does not have any known biochemical or physiological effects as it is primarily used in chemical reactions and not for medicinal purposes.

Advantages And Limitations For Lab Experiments

The use of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in chemical reactions has several advantages. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is a stable and easy-to-handle reagent that can be stored for an extended period. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is also relatively inexpensive compared to other boron sources. However, N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide has some limitations in lab experiments. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is not very soluble in common organic solvents, which can limit its use in some reactions. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide can also be sensitive to air and moisture, which can affect its reactivity.

Future Directions

There are several future directions for the use of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in scientific research. One potential direction is the development of new cross-coupling reactions using N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide as a boron source. Another potential direction is the use of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in C-H functionalization reactions to form new carbon-heteroatom bonds. Additionally, the use of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in asymmetric synthesis reactions is an area of active research. Finally, the development of new synthetic methods for N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide could lead to more efficient and cost-effective production of this versatile reagent.
Conclusion
N-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, or N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide, is a versatile reagent that has gained significant attention in scientific research due to its unique properties. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide can be used in various chemical reactions, including cross-coupling reactions and C-H functionalization. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide has several advantages in lab experiments, but also has some limitations. The future directions for the use of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide in scientific research include the development of new cross-coupling reactions, C-H functionalization reactions, asymmetric synthesis reactions, and synthetic methods.

Scientific Research Applications

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide has been widely used in scientific research as a reagent for various chemical reactions. One of the most significant applications of N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide is in cross-coupling reactions. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide can be used as a boron source in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide can also be used in Negishi cross-coupling reactions to form carbon-zinc bonds. In addition, N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide can be used in C-H functionalization reactions to form carbon-heteroatom bonds.

properties

IUPAC Name

N'-(5-bromopyridin-2-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c1-12(2)6-11-8-4-3-7(9)5-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPIAUFTPZZJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-aminopyridine (3.0 g, 17.3 mmol) in N,N-dimethylformamide (6 mL) was added N,N-dimethylformamide dimethyl acetal (5.37 g, 45.0 mmol). The reaction mixture was heated to 130° C. overnight. After cooling to room temperature, the volatiles were removed under reduced pressure to afford the desired product as a brown oil. LC/MS 227.8 (M+1)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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